Product packaging for Ethyl radical(Cat. No.:CAS No. 2025-56-1)

Ethyl radical

Cat. No.: B1203200
CAS No.: 2025-56-1
M. Wt: 30.07 g/mol
InChI Key: OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Description

The ethyl radical (C2H5) is a fundamental, highly reactive hydrocarbon species with the molecular formula C2H5 and a molecular weight of 29.0611 g/mol . As a prototype for larger alkyl radicals, it plays a crucial role in diverse chemical processes, including fossil fuel combustion and atmospheric chemistry, making it an essential subject for kinetic and mechanistic studies . Its research value is significant in exploring reaction mechanisms such as radical chain reactions and disproportionation, where two ethyl radicals can react to form ethane (C2H6) and ethylene (C2H4) . The radical's reactivity is governed by its unpaired electron and unique structural dynamics, characterized by a low-barrier inversion-torsional motion involving the wagging of the CH2 group and the internal rotation of the CH3 group . Recent advanced research has uncovered site-specific hydrogen-atom elimination pathways when the radical is photoexcited, revealing non-adiabatic reaction dynamics controlled by conical intersections . This compound is provided as a high-purity reagent for fundamental scientific investigation. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6<br>C2H6<br>CH3CH3 B1203200 Ethyl radical CAS No. 2025-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane
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InChI

InChI=1S/C2H6/c1-2/h1-2H3
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InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Canonical SMILES

CC
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Molecular Formula

C2H6, Array
Record name ETHANE
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Related CAS

36427-13-1
Record name Ethane, homopolymer
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DSSTOX Substance ID

DTXSID6026377
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Molecular Weight

30.07 g/mol
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Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.
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Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C
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Flash Point

-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas
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Solubility

In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor)
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Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)
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Vapor Density

1.04 (Air = 1), Relative vapor density (air = 1): 1.05
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Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850
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Color/Form

Colorless gas

CAS No.

74-84-0, 68475-58-1, 68527-16-2, 19888-33-6
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Melting Point

-279.9 °F (USCG, 1999), -182.794 °C, -183 °C
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Record name ETHANE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Formation Mechanisms of the Ethyl Radical

Homolytic Bond Cleavage Pathways

Homolytic cleavage, the breaking of a covalent bond where each fragment retains one of the originally shared electrons, is a fundamental process for generating radicals.

Thermal Decomposition and Pyrolysis of Parent Molecules (e.g., Ethane)

The pyrolysis, or thermal decomposition, of ethane (B1197151) is a cornerstone of the chemical industry, primarily for the production of ethene. lib4ri.ch In this process, at temperatures exceeding 1000 K, the high thermal energy can induce the homolytic cleavage of the carbon-carbon (C-C) bond in an ethane molecule. lib4ri.chonepetro.org This bond scission results in the formation of two methyl radicals (•CH₃). brainly.comembibe.comdoubtnut.com

However, the direct observation of the ethyl radical during ethane pyrolysis has been a significant experimental challenge due to its short lifetime and low concentration in the highly reactive environment. lib4ri.chnih.gov Recent advanced techniques, such as microreactors coupled with synchrotron radiation and photoelectron photoion coincidence (PEPICO) spectroscopy, have unequivocally detected the this compound. lib4ri.chnih.govresearchgate.net These studies reveal that at high temperatures, the formation of ethyl radicals is predominantly driven by bimolecular reactions. nih.govresearchgate.net A key reaction is the abstraction of a hydrogen atom from an ethane molecule by a hydrogen atom (H•), which is regenerated from the decomposition of other ethyl radicals. nih.govresearchgate.net

Initiation (C-C bond cleavage): CH₃CH₃ → 2 •CH₃

Hydrogen Abstraction (forming this compound): •CH₃ + CH₃CH₃ → CH₄ + •CH₂CH₃

Hydrogen Abstraction (by H atom): H• + CH₃CH₃ → H₂ + •CH₂CH₃

This compound Decomposition: •CH₂CH₃ → C₂H₄ + H• rsc.org

The rates of formation of minor products like methane (B114726) and butane (B89635) during ethane pyrolysis provide insights into the concentrations of methyl and ethyl radicals, allowing for the estimation of specific rates of key free radical reactions. onepetro.org

Photochemical Generation Methods (e.g., from n-propyl nitrite)

Photochemical methods offer a more controlled way to generate specific radical species. The photolysis of certain precursor molecules using light of a specific wavelength can selectively break weak bonds, leading to the formation of the desired radical.

A well-established method for producing ethyl radicals in a laboratory setting is the photolysis of n-propyl nitrite (B80452) (CH₃CH₂CH₂ONO). core.ac.uknih.govresearchgate.net When n-propyl nitrite is subjected to flash pyrolysis, it decomposes to yield ethyl radicals, along with other products like formaldehyde (B43269) (CH₂O) and nitric oxide (NO). core.ac.uk The ethyl radicals produced can then be excited to a Rydberg state using a laser (e.g., around 250 nm) to study their subsequent dissociation dynamics. nih.govresearchgate.net

The photolysis of n-propyl nitrite at 250 nm without pyrolysis primarily leads to the formation of n-propyl radicals and nitrogen dioxide, with negligible production of ethyl radicals. core.ac.uk However, when pyrolysis is applied, a significant increase in the this compound signal is observed, confirming its generation through the thermal decomposition of the precursor. core.ac.uk

PrecursorMethodProductsReference
n-propyl nitriteFlash PyrolysisThis compound, Formaldehyde, Nitric oxide core.ac.uk
n-propyl nitritePhotolysis (250 nm)n-propyl radical, Nitrogen dioxide core.ac.uk

Radiolysis of Hydrocarbons in Cryogenic Media

Radiolysis, the decomposition of molecules by ionizing radiation, provides another avenue for generating radicals. When hydrocarbons are subjected to radiation, such as gamma rays or X-rays, in cryogenic media (e.g., solid argon or xenon matrices at very low temperatures), the energy absorbed leads to the cleavage of chemical bonds. mdpi.com

In the case of ethane, early electron paramagnetic resonance (EPR) studies showed that the this compound is the principal primary paramagnetic product of gamma-radiolysis of solid ethane. mdpi.com More recent studies using Fourier-transform infrared (FTIR) spectroscopy on ethane ice irradiated with X-rays at 5 K confirmed that the primary products are the this compound and ethene. mdpi.com The C-H bond cleavage is the predominant reaction, with the formation of methyl radicals being a minor pathway. mdpi.com This makes the this compound a key reactive intermediate in the radiation-induced chemistry of ethane in cryogenic environments, which has implications for astrochemistry. mdpi.com

The inert matrix isolates the radicals, preventing immediate secondary reactions and allowing for their spectroscopic characterization. researchgate.net The nature of the cryogenic medium can influence the fragmentation pattern. For example, in solid argon, the irradiation of isolated ethanol (B145695) molecules leads mainly to methyl and formyl radicals from C-C bond cleavage, whereas in xenon, the α-hydroxythis compound is the predominant product. researchgate.net

Initiated Radical Reactions (e.g., Hydrogen Abstraction by other Radicals)

Ethyl radicals can be efficiently formed through hydrogen abstraction from ethane by other highly reactive radical species. This is a key step in radical chain reactions, such as the halogenation of alkanes. libretexts.org

In the presence of an initiator, such as a chlorine radical (Cl•) generated from the homolytic cleavage of molecular chlorine (Cl₂) by heat or light, a chain reaction is initiated. libretexts.org The chlorine radical abstracts a hydrogen atom from an ethane molecule to produce hydrogen chloride (HCl) and an this compound. libretexts.org

Reaction: Cl• + CH₃CH₃ → HCl + •CH₂CH₃

This newly formed this compound can then propagate the chain by reacting with another molecule of Cl₂, forming chloroethane (B1197429) and another chlorine radical. libretexts.org

Similarly, hydroxyl radicals (•OH), which are important in atmospheric chemistry, can abstract a hydrogen atom from ethane to form water and an this compound. osti.gov The rate of this reaction is significant and contributes to the atmospheric oxidation of ethane. uwb.edu.pl

Addition Reactions Leading to this compound Formation

The addition of atoms or radicals to the double bond of an alkene is another important mechanism for generating new radical species.

Addition of Hydrogen Atoms to Ethene

The addition of a hydrogen atom (H•) to the pi bond of an ethene molecule (C₂H₄) directly yields an this compound. cognitoedu.org This reaction is a fundamental step in many chemical systems, including combustion and the radiolysis of mixtures containing ethene. oup.comaip.org

Reaction: H• + C₂H₄ → •CH₂CH₃

The rate of this addition reaction has been studied extensively. For example, in the gas phase at room temperature, the rate constant for the addition of hydrogen atoms to ethene has been determined. aip.org In the γ-radiolysis of gaseous mixtures of ethene and ammonia, thermal hydrogen radicals produced react rapidly with ethene to form ethyl radicals, which then lead to products like ethane, n-butane, and ethylamine. oup.com

The addition of hydrogen atoms to ethene is a very fast process, even on interstellar dust grains, and is significantly enhanced by quantum tunneling at low temperatures. arxiv.org

ReactionEnvironmentSignificanceReferences
H• + C₂H₄ → •CH₂CH₃Gas Phase, CombustionFundamental reaction step aip.orgaip.org
H• + C₂H₄ → •CH₂CH₃γ-radiolysis of Ethene/AmmoniaFormation of various products oup.com
H• + C₂H₄ → •CH₂CH₃Interstellar Dust GrainsFormation of complex organic molecules arxiv.org

Intermolecular Radical Addition Pathways

The formation of an this compound can be efficiently achieved through intermolecular radical addition reactions, where a radical species adds across a π-bond of an ethylene (B1197577) molecule. This process is a fundamental step in various chemical transformations, including polymerization and the synthesis of functionalized organic molecules. aanda.orgwikipedia.org

One prominent method is the Atom Transfer Radical Addition (ATRA), which allows for the simultaneous formation of a C-C and a C-X bond (where X is a halogen). nih.gov In a typical ATRA process involving the formation of an ethyl-containing structure, a radical is generated from a precursor (e.g., a haloalkane) and subsequently adds to an alkene. nih.gov For instance, the addition of a radical (R•) to ethylene (C2H4) directly yields the corresponding alkyl radical, which in the case of adding to ethylene, would be an this compound derivative.

The reaction can be generalized as: R• + H₂C=CH₂ → R-CH₂-CH₂•

Research has shown that various radicals can initiate this addition. The hydroxyl (OH) radical is noted to be highly reactive in such additions. aanda.org Another well-established method involves the use of triethylborane (B153662) (Et₃B) in the presence of oxygen, which initiates the formation of an this compound that can then participate in addition reactions. academie-sciences.fr Specifically, Et₃B reacts with oxygen to generate an this compound (Et•), which can then add to a C=N bond, a process analogous to addition to a C=C bond. academie-sciences.fr

Photoredox catalysis has also emerged as a powerful tool for these transformations. For example, an iridium-based photocatalyst can mediate the addition of alkyl radicals to olefins under mild conditions. nih.gov In these systems, a radical is generated via a single-electron transfer (SET) process and then adds to the alkene. The resulting radical intermediate is then further converted to the final product. mdpi.com

A study on radical reactions in interstellar environments highlighted the "activation" of closed-shell molecules like ethylene through addition reactions with radicals such as H and OH. These additions generate reactive radicals like the this compound (C₂H₅), which can then undergo further reactions. aanda.org

Molecule-Induced Radical Formation (MIRF) Processes

Molecule-Induced Radical Formation (MIRF) describes a class of reactions where two stable, closed-shell molecules react to form a radical pair or a biradical, often without the need for external initiators like light or heat. nih.govresearchgate.net This process provides an alternative pathway for radical generation compared to the more common unimolecular homolysis of weak bonds. nih.gov

MIRF reactions are categorized based on the types of bonds involved. A key example relevant to the this compound is the [π+π] type reaction, such as the self-initiation of ethylene polymerization. nih.gov In this process, two ethylene molecules can undergo an asynchronous cycloaddition. The transition state for this reaction can be represented as a biradical, effectively forming a tetramethylene diradical (•CH₂-CH₂-CH₂-CH₂•). nih.gov While not directly forming an isolated this compound, this intermediate is composed of two linked ethyl units and is a crucial step in radical polymerization initiated by the monomer itself.

Another class of MIRF is the [σ+π] reaction, where the homolysis of a σ-bond is coupled with the addition of one of the resulting radical fragments to a π-bond. nih.govresearchgate.net An illustrative example is the reaction of tert-butyl hypochlorite (B82951) with styrene, which proceeds efficiently even at low temperatures to form a radical adduct. nih.gov A similar pathway can be envisaged for ethylene, where a molecule with a weak σ-bond reacts with C₂H₄ to generate a radical species that includes an ethyl moiety.

The thermochemistry of these reactions is a critical factor. For the cycloaddition of two ethylene molecules, the activation enthalpy has been calculated to be approximately +177 kJ mol⁻¹, which is close to the experimental value of +183 kJ mol⁻¹ determined at higher temperatures. nih.gov The feasibility of MIRF reactions often depends on the specific electronic properties of the reacting molecules. For instance, the Flory mechanism, a type of MIRF, is particularly relevant for alkene monomers that possess electron-withdrawing substituents. nih.gov

Research has broadened the scope of MIRF, identifying it as a viable initiation mechanism in various contexts where radical formation might otherwise be unexplained. nih.govualberta.ca

Fundamental Reaction Channels

Ethyl radicals can be consumed through bimolecular reactions with other radical species. These reactions are typically very fast and can be categorized as recombination or cross-coupling events.

The self-reaction of ethyl radicals proceeds through two primary channels: recombination to form n-butane and disproportionation to produce ethane and ethylene. acs.orgrsc.org These are bimolecular processes where the radicals are consumed. rsc.org

Recombination: C₂H₅• + C₂H₅• → C₄H₁₀

Disproportionation: C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄

Table 1: High-Pressure-Limit Rate Constant for this compound Self-Recombination
Temperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Branching Ratio (Disproportionation/Recombination)Source
301 - 800k = (2.29 × 10⁻⁶) * T-1.66 * exp(-552/T)0.14 rsc.org
Table 2: Rate Constants for this compound Cross-Coupling Reactions at 298 K
ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Source
C₂H₅ + C₂H₃9.6 × 10⁻¹¹ nih.gov
C₂H₅ + N(⁴S)(1.1 ± 0.3) × 10⁻¹⁰ researchgate.net

Hydrogen Abstraction Reactions

One of the most significant reaction pathways for the this compound is the abstraction of a hydrogen atom from a stable molecule, leading to the formation of ethane and a new radical.

The kinetics of hydrogen abstraction by ethyl radicals from saturated hydrocarbons like cyclopentane (B165970) have been investigated to understand the relationship between molecular structure and reactivity. osti.govresearchgate.netacs.org These reactions are fundamental in combustion chemistry. acs.org Kinetic studies on the reaction of ethyl radicals with cyclopentane have been performed over a range of temperatures, yielding specific rate constants. acs.orgresearchgate.net Theoretical studies have highlighted the importance of anharmonicity and tunneling effects, which can significantly increase the calculated rate constants, especially at lower temperatures. acs.org

Table 3: Rate Constant for Hydrogen Abstraction from Cyclopentane by Ethyl Radicals
Temperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Source
650 - 770log₁₀(k) = (11.23 ± 0.16) - (12100 ± 300) / (2.303 * R * T) (R in cal mol⁻¹ K⁻¹) acs.org

Note: Original units in the source have been maintained for fidelity. R is the gas constant.

Ethyl radicals react with hydrogen halides, such as hydrogen bromide (HBr) and hydrogen iodide (HI), to abstract a hydrogen atom. The kinetics of these reactions have been studied over extended temperature ranges. For the reaction with HBr, a small positive activation energy is observed, which is typical for H-atom metathesis reactions. The reaction C₂H₅• + HI → C₂H₆ + I• has been investigated both experimentally and theoretically, though discrepancies between results from different experimental techniques and with theoretical models have been noted. For instance, some studies report high reaction rates with negative activation energies, while others find lower rates with positive activation energies.

Table 4: Kinetic Parameters for the Reaction of Ethyl Radicals with Hydrogen Halides
ReactionTemperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Source
C₂H₅• + HBr228 - 368k = (1.43 ± 0.06) × 10⁻¹² exp[-(444 ± 26)/RT] (R in cal mol⁻¹ K⁻¹)0.444 ± 0.026
C₂H₅• + HI263 - 303 °CSee source for complex rate law parametersE₂(C₂H₅• + HI → C₂H₆ + I•) = 0.2 (assumed)

Note: The kinetics for the reaction with HI are complex and part of a larger mechanism; refer to the source for detailed parameter evaluation.

Detailed research findings and kinetic data for the specific reaction of ethyl radicals abstracting hydrogen atoms from esters were not available in the reviewed scientific literature. While extensive research exists on hydrogen abstraction from ethyl esters by other radicals (such as •OH, H•, and HO₂•), the reverse process as specified by the outline is not well-documented in readily available sources.

Addition Reactions to Unsaturated Systems

The this compound (C₂H₅•), with its unpaired electron, readily participates in addition reactions with molecules containing unsaturated bonds, such as double or triple bonds. These reactions are fundamental to processes ranging from atmospheric chemistry and combustion to industrial polymerization.

Addition to Molecular Oxygen (O₂)

The reaction between the this compound and molecular oxygen (O₂) is a cornerstone of combustion and atmospheric chemistry. osti.govdtic.mil It is a complex process whose outcome is highly dependent on ambient conditions. osti.govresearchgate.net

The initial step in the reaction of an this compound with molecular oxygen is a barrierless association that forms an energized ethylperoxy radical adduct (CH₃CH₂OO•*). researchgate.netacs.org This reaction is highly exothermic, with a calculated well depth for the resulting adduct of approximately 34 to 35.3 kcal/mol relative to the reactants. osti.govdtic.milresearchgate.net The newly formed, vibrationally excited ethylperoxy radical can then undergo several competing processes: it can be stabilized through collisions with other molecules, dissociate back to the original reactants, or isomerize and decompose to other products. researchgate.net

The ethylperoxy radical exists as two stable conformers: a trans (T) form and a gauche (G) form. rsc.orgresearchgate.net The G-conformer is slightly more stable, and the electronic origins for the T and G conformers have been identified at 7362 cm⁻¹ and 7592 cm⁻¹, respectively. researchgate.net The formation of the stabilized ethylperoxy radical (CH₃CH₂OO•) is particularly significant at low to moderate temperatures, and its subsequent reactions are critical for understanding low-temperature ignition phenomena. researchgate.net

The kinetics of the C₂H₅ + O₂ reaction are intricately linked to both temperature and pressure. dtic.milresearchgate.net At low to moderate temperatures, the formation of the stabilized ethylperoxy radical is the dominant pathway, and the reaction rate increases with pressure as collisional stabilization becomes more efficient. researchgate.netnih.gov However, as temperature increases, the stabilized adduct can dissociate back to the reactants, leading to a complex relationship where the rate coefficient can decrease with increasing temperature, a phenomenon known as a "negative temperature coefficient". osti.govdtic.mil

Theoretical and experimental studies have identified three distinct temperature regimes for this reaction: osti.govdtic.mil

Low-Temperature Regime (below ~575 K): The primary process is the formation of the stabilized ethylperoxy radical (C₂H₅O₂•). The rate is dependent on pressure.

High-Temperature Regime (above ~700 K): The reaction can be effectively described as a direct bimolecular reaction, C₂H₅ + O₂ → C₂H₄ + HO₂, with a rate coefficient that is independent of pressure. osti.govdtic.mil

The table below summarizes key kinetic data from various studies.

Addition to Alkenes and Alkynes (e.g., in Interstellar Chemistry)

The addition of radicals to unsaturated hydrocarbons like alkenes and alkynes is a crucial pathway for the formation of larger, more complex organic molecules (COMs) in the interstellar medium (ISM). aanda.orgastrobiology.com While the this compound itself is a product of such processes, its formation illustrates the underlying mechanism. In the cold, low-density environment of interstellar dust grains, radical-neutral reactions are key. aanda.orgresearchgate.net

Studies have shown that the addition of simple radicals like the hydroxyl radical (•OH) and hydrogen atoms (H•) to ethylene (C₂H₄) and acetylene (B1199291) (C₂H₂) are efficient processes for building carbon-chain complexity. aanda.orgastrobiology.comaanda.org For instance, the addition of a hydrogen atom to ethylene produces the this compound:

H• + C₂H₄ → C₂H₅•

This reaction, along with others like the addition of •OH to acetylene, is very fast even at the low temperatures of the ISM (around 10-30 K), with rate constants exceeding 10⁴ s⁻¹ in some cases. aanda.orgresearchgate.netaanda.org The high efficiency is largely attributed to quantum tunneling, which allows the reactions to proceed even when there is insufficient thermal energy to overcome the activation barriers. aanda.orgresearchgate.net Once formed, the this compound can react with other species, contributing to the synthesis of detected interstellar molecules like ethanol. astrobiology.com Similarly, the ethynyl (B1212043) radical (C₂H) readily undergoes addition reactions with molecules like 1,3-butadiene, leading to the formation of aromatic structures like benzene (B151609) in cold molecular clouds. acs.org

Role in Polymerization Initiation

Free-radical polymerization is a major industrial process for producing a wide variety of polymers, and the initiation of this process relies on the addition of a radical to an unsaturated monomer. purdue.eduwikipedia.org

Chain-growth polymerization occurs through a sequence of initiation, propagation, and termination steps. jove.comlibretexts.orgjove.com The initiation phase is where the first monomer unit is converted into a reactive radical species, which can then propagate the chain. wikipedia.org

The process begins with the generation of an initiating radical (R•) from an initiator molecule, often a peroxide like benzoyl peroxide, which decomposes upon heating. libretexts.orgjove.com This initiator radical then attacks the carbon-carbon double bond of a monomer, such as an ethylene or a substituted vinyl monomer. purdue.eduwikipedia.org One electron from the monomer's pi bond pairs with the radical's unpaired electron to form a new, stable sigma bond. The other electron from the pi bond shifts to the other carbon atom, transforming the entire monomer into a new, larger radical. wikipedia.org

For a generic vinyl monomer (CH₂=CHY), the initiation step is as follows:

R• + CH₂=CHY → R-CH₂-C•HY

This addition is the crucial first step that starts the polymer chain. jove.com The newly formed radical can then add to another monomer molecule in a propagation step, a process that repeats thousands of times to build the final polymer chain. libretexts.org The addition is typically regiospecific, occurring in a "head-to-tail" manner to produce the more stable radical intermediate. jove.comlibretexts.org In the case of ethyl acrylate (B77674), it has been suggested that a triplet diradical intermediate plays a key role in generating the initiating monoradical species for spontaneous thermal polymerization. upenn.edu

Propagation and Termination Steps in Radical Polymerization

In radical polymerization, the this compound can act as a monomeric radical that initiates or propagates the polymer chain.

Propagation: An initiator radical adds to a monomer, creating a new, larger radical. This new radical then adds to another monomer, and this process, known as propagation, repeats, leading to the growth of the polymer chain. wikipedia.orgjove.com For example, in the polymerization of ethene, an initiating radical attacks the double bond of an ethene molecule, forming a new radical that constitutes the beginning of the polymer chain. wikipedia.org

Termination: The growth of a polymer chain is eventually stopped, or terminated. Termination can occur through several mechanisms:

Combination (or Coupling): Two growing polymer chains react, with their radical ends joining to form a single, longer, non-radical chain. wikipedia.orgjove.com This results in a doubling of the molecular weight. wikipedia.org

Disproportionation: One radical transfers an atom (typically hydrogen) to another radical. This results in two non-radical polymer chains, one with a saturated end group and the other with an unsaturated end group. wikipedia.orgjove.com

Chain Transfer: A radical abstracts an atom from another molecule, such as a solvent or another polymer chain. This terminates the original chain but creates a new radical, which may or may not be capable of further propagation. wikipedia.org

Kinetics of this compound in Polymerization Processes

The kinetics of radical polymerization involving ethyl radicals are influenced by several factors, including the monomer, solvent, and initiator.

Studies on the free-radical polymerization of ethyl acrylate have shown that the rate of initiation can be dependent on the solvent used. tandfonline.comtandfonline.com For instance, in benzene solutions, the initiation rate constant remains constant across a range of monomer concentrations. tandfonline.comtandfonline.com However, in dimethylformamide solutions, the initiation rate constant is dependent on the monomer concentration, a phenomenon attributed to the selective solvation of the initiator molecules. tandfonline.comtandfonline.com

Disproportionation Pathways

Disproportionation is a key termination pathway for ethyl radicals, competing with combination. acs.org In this process, one this compound abstracts a hydrogen atom from another, resulting in the formation of ethane (a saturated molecule) and ethene (an unsaturated molecule). acs.orgwikipedia.org

2 •C₂H₅ → C₂H₆ + C₂H₄

Unimolecular Dissociation and Roaming Dynamics

Under certain conditions, such as high temperatures or photoexcitation, ethyl radicals can undergo unimolecular dissociation.

Dissociation to Ethene and Hydrogen Atom

The primary unimolecular dissociation pathway for the this compound is the breaking of a carbon-hydrogen bond to form an ethene molecule and a hydrogen atom. cdnsciencepub.comed.govresearchgate.net

•C₂H₅ → C₂H₄ + H

The kinetics of this thermal decomposition have been studied over a range of temperatures and pressures. cdnsciencepub.com The reaction is found to be pressure-dependent, and the bond dissociation energy for the C₂H₅−H bond has been determined from these studies. cdnsciencepub.com Computational studies have also been used to model this dissociation process, analyzing the structural and energetic changes that occur. ed.govresearchgate.net

Roaming Dissociation Mechanisms and Rate Anomalies

Experimental studies on the photodissociation of ethyl radicals have revealed that the rate of hydrogen atom formation can be significantly slower than predicted by statistical rate theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. acs.orgnih.gov This discrepancy has led to the proposal of alternative dissociation pathways.

One such pathway is the "roaming" dissociation mechanism. acs.orgnih.govacs.org In this mechanism, instead of a direct C-H bond cleavage, the this compound undergoes a partial isomerization where a hydrogen atom "roams" around the C₂H₄ core before being eliminated. acs.orgnih.gov Trajectory calculations have shown the existence of a roaming channel that leads to the formation of a vinyl radical (•C₂H₃) and a hydrogen molecule (H₂). acs.orgnih.govacs.org The vinyl radical can then subsequently dissociate to produce acetylene (C₂H₂) and a hydrogen atom. acs.orgnih.gov This two-step process could explain the observed slower formation of hydrogen atoms. acs.orgnih.govacs.org

Reaction Kinetics Studies

Numerous studies have focused on determining the rate constants and understanding the kinetics of various this compound reactions.

Reaction with Iodine Atoms: The reactions of ethyl radicals with iodine atoms have been investigated to understand the competition between recombination (forming ethyl iodide) and disproportionation (forming ethene and hydrogen iodide). aip.orgosti.gov The ratio of the rate constants for these two pathways has been determined experimentally. osti.gov

Reaction with Oxygen: The kinetics of the reaction between ethyl radicals and molecular oxygen have been studied over a wide temperature range, providing crucial data for combustion modeling. acs.org

Hydrogen Abstraction: The kinetics of hydrogen abstraction reactions by ethyl radicals from molecules like cyclopentane have been investigated using theoretical methods. rsc.org These studies highlight the importance of considering factors like torsional anharmonicity and tunneling effects in accurately calculating rate constants. rsc.org

Table of Reaction Rate Data for this compound Reactions

ReactionRate Constant (k) or RatioTemperature (K)PressureMethodReference
•C₂H₅ + I → C₂H₄ + HI (Disproportionation)kdisp/krecomb = 0.33 ± 0.03Not specifiedNot specifiedPhotolysis of diethyl ketone and methyl iodide osti.gov
•C₂H₅ + I → C₂H₅I (Recombination)
•C₂H₅ → C₂H₄ + HPressure-dependent673 - 7734 - 650 mm HgMercury-photosensitized decomposition of ethane cdnsciencepub.com
IO + Ethyl Formate (B1220265)(3.38 ± 0.67) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹29865 Torr N₂Cavity Ring-Down Spectroscopy rsc.org
IO + Ethyl Acetate(1.56 ± 0.30) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹29865 Torr N₂Cavity Ring-Down Spectroscopy rsc.org

Experimental Determination of Rate Constants

The rate constants for various reactions involving the this compound (C₂H₅•) have been determined using a range of experimental techniques. These methods allow for the direct measurement of reaction rates and the elucidation of reaction mechanisms.

One common method is laser photolysis-photoionization mass spectrometry . This technique has been used to measure the rate coefficient for the reaction between the this compound and molecular oxygen over a wide temperature range (190–801 K) and at various pressures. nih.govacs.org In these experiments, ethyl radicals are typically generated by the photolysis of a precursor molecule, such as bromoethane (B45996) or by the reaction of chlorine atoms with ethane. nih.gov The subsequent decay of the this compound concentration in the presence of a reactant is monitored over time to determine the rate constant.

Another technique employed is discharge flow systems with mass spectrometric detection . This method was used to determine the absolute rate constant for the reaction of atomic nitrogen with the this compound at 298 K. aip.org The rate constant was measured under pseudo-first-order conditions by observing the decay of ethyl radicals in an excess of nitrogen atoms. aip.org

The mercury-photosensitized decomposition of certain molecules can also be used to generate ethyl radicals for kinetic studies. For instance, the decomposition of diethyl ketone has been used to study the hydrogen-abstraction reactions of ethyl radicals from methylamines and hydrazine. rsc.org Similarly, the mercury-photosensitized decomposition of ethane was employed to study the thermal decomposition of the this compound itself. cdnsciencepub.com

The reaction of ethyl radicals with molecular oxygen is of significant interest. At a total pressure of 1.5 bar and a temperature of 311 K, the rate constant for the chemical reaction was found to be (9.2 ± 0.6) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net For the cross-reaction between ethyl peroxy radicals (C₂H₅O₂) and methyl peroxy radicals (CH₃O₂), a rate constant of (3.8 ± 1.0) × 10⁻¹³ cm³ s⁻¹ has been reported. rsc.orgrsc.org

The rate constant for the reaction between the cyanato radical (NCO) and the this compound has been measured over a pressure range of 0.28 to 0.59 kPa at 293 K. The total rate constant showed a pressure dependence, increasing with pressure. rsc.org

The ratio of disproportionation to combination (kd/kc) for ethyl radicals is another important kinetic parameter. Studies involving the photolysis of azoethane (B3057528) and the radiolysis of liquid methane have investigated the temperature dependence of this ratio. cdnsciencepub.com

Interactive Data Table: Experimental Rate Constants for this compound Reactions

ReactantTemperature (K)PressureRate Constant (cm³ molecule⁻¹ s⁻¹)Experimental Technique
O₂3111.5 bar(9.2 ± 0.6) x 10⁻¹² researchgate.netMuon spin relaxation researchgate.net
N(⁴S)298-(1.1 ± 0.3) x 10⁻¹⁰ aip.orgDischarge flow/mass spectrometry aip.org
NCO2930.28-0.59 kPa(1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P (P in kPa) rsc.orgTime-resolved absorption spectrophotometry rsc.org
C₂H₅O₂ + OH29655 Torr O₂(1.2 ± 0.3) x 10⁻¹⁰ researchgate.netLaser photolysis-CRDS/LIF researchgate.net
CH₃O₂Ambient-(3.8 ± 1.0) x 10⁻¹³ rsc.orgrsc.orgLaser photolysis-cw-CRDS rsc.org

Temperature and Pressure Dependence of Reaction Rates

The rates of reactions involving the this compound are significantly influenced by both temperature and pressure. This dependence is crucial for understanding the radical's behavior in various environments, from atmospheric chemistry to combustion processes.

The reaction of the this compound with molecular oxygen (O₂) serves as a prime example of this complex dependence. Experimental studies using laser-photolysis–photoionization mass-spectrometry have measured the rate coefficient for this reaction over a broad temperature range (190–801 K) and under various pressures (0.2–6 Torr). nih.govacs.org These studies reveal that at temperatures below approximately 700 K, the reaction rate is dependent on pressure. nih.govacs.org However, above this temperature, the rate coefficient becomes pressure-independent. nih.govacs.org Theoretical analyses using master equation simulations have identified three distinct temperature regimes for this reaction. dtic.mil At high temperatures (above 700 K), the reaction primarily yields ethene and a hydroperoxyl radical (HO₂), and the rate is no longer affected by pressure. dtic.milosti.gov

The thermal decomposition of the this compound into an ethylene molecule and a hydrogen atom is another reaction that exhibits strong pressure dependence. Studies conducted between 400 and 500 °C showed that the unimolecular decomposition is pressure-dependent over the entire range of pressures studied (4 to 650 mm Hg). cdnsciencepub.comresearchgate.net The order of the reaction was found to vary with pressure. cdnsciencepub.comresearchgate.net

The Arrhenius parameters, which describe the temperature dependence of a reaction rate, have been determined for several this compound reactions. For the addition of the this compound to various vinyl monomers, the wide range in reactivity is primarily due to variations in the activation energy, which ranged from 3.4 ± 0.4 kcal/mole for acrylonitrile (B1666552) to 6.9 ± 0.5 kcal/mole for vinyl acetate. cdnsciencepub.com In contrast, the pre-exponential factors showed no significant variation. cdnsciencepub.com For the addition reaction with sulfur dioxide, the ethylsulphonyl radicals formed become increasingly unstable as the temperature is raised. rsc.org

In the reaction of ethyl radicals with O₂, a negative temperature dependence is observed at lower temperatures, where the rate coefficient decreases as temperature increases. rsc.org This is attributed to the recombination reaction to form the ethylperoxy radical, which is pressure-dependent. rsc.org As the temperature rises above room temperature, the ethylperoxy adduct begins to equilibrate with the reactants. rsc.org

The ratio of the rate constants for disproportionation to combination (kd/kc) for ethyl radicals has also been studied as a function of temperature. Some studies have observed an increase in this ratio with decreasing temperature, suggesting a difference in the activation energies for the two processes. cdnsciencepub.com

Interactive Data Table: Temperature and Pressure Effects on this compound Reactions

ReactionTemperature RangePressure RangeObserved Dependence
C₂H₅ + O₂190–801 K nih.govacs.org0.2–6 Torr nih.govacs.orgRate coefficient is pressure-dependent below ~700 K and pressure-independent above ~700 K. nih.govacs.org Exhibits negative temperature dependence at lower temperatures. rsc.org
Thermal Decomposition of C₂H₅400–500 °C cdnsciencepub.com4–650 mm Hg cdnsciencepub.comUnimolecular decomposition is pressure-dependent over the entire range studied. cdnsciencepub.comresearchgate.net
Addition to Vinyl MonomersNot specifiedGas phaseReactivity variation is mainly due to changes in activation energy (3.4 to 6.9 kcal/mole). cdnsciencepub.com
Addition to SO₂28–75 °CNot specifiedThe resulting ethylsulphonyl radical becomes increasingly unstable with increasing temperature. rsc.org
Disproportionation vs. Combination82-588 K cdnsciencepub.comGas and liquid phaseSome studies report an increase in kd/kc with decreasing temperature. cdnsciencepub.com

Influence of Solvent and Matrix Effects

The reactivity of the this compound can be significantly influenced by the surrounding medium, whether it is a solvent in the liquid phase or a solid matrix at low temperatures. These "solvent effects" and "matrix effects" can alter reaction rates and even product distributions.

In solution, the choice of solvent can affect the kinetics of this compound reactions. For instance, in the autoxidation of triethylborane, which generates ethyl radicals, the rate of reaction is solvent-dependent. researchgate.net Studies have shown that hexane (B92381) resulted in the highest concentration of trapped ethyl radicals, followed by toluene, DMF, and then THF and DCE with the lowest concentrations. researchgate.net This solvent effect can be attributed to several factors. Solvents with easily abstractable hydrogen atoms, like THF, can undergo hydrogen atom transfer (HAT) with the this compound, reducing its steady-state concentration. researchgate.net Additionally, the interaction of reactants with the solvent, such as the Lewis acid triethylborane with Lewis base solvents, can strongly affect the kinetics. researchgate.net The polarity of the solvent also plays a critical role; in the aerobic oxidation of 2-ethylhexanal, aprotic solvents generally lead to higher conversion rates than protic solvents. frontiersin.org The ability of solvents to form hydrogen bonds with reactants can be a key factor in determining reactivity. nih.govnih.gov

In low-temperature matrix isolation studies, the solid matrix can influence the behavior and reactivity of trapped radicals. The nature of the matrix material (e.g., argon, xenon) can affect the efficiency of radical formation. For example, the formation of ethyl radicals from the irradiation of matrix-isolated ethane can be influenced by the matrix material, with different efficiencies observed in different noble gas matrices. mdpi.com This is often explained by the efficiency of energy dissipation in matrices with varying polarizabilities and interaction strengths. mdpi.com

Interactive Data Table: Solvent and Matrix Effects on this compound Reactivity

SystemMediumObservationReference
Triethylborane AutoxidationVarious SolventsReaction rate and trapped this compound concentration are solvent-dependent (Hexane > Toluene > DMF > THF/DCE). researchgate.net researchgate.net
2-Ethylhexanal OxidationAprotic vs. Protic SolventsAprotic solvents generally result in higher conversion than protic solvents due to polarity and hydrogen bonding effects. frontiersin.org frontiersin.org
Irradiation of EthaneNoble Gas MatricesThe efficiency of this compound formation is dependent on the matrix material (e.g., Ar, Xe). mdpi.com mdpi.com
HydG EnzymeProtein Active SiteThe larger this compound is more constrained than a mthis compound, favoring reaction within the active site. nih.gov nih.gov
GeneralSolid MatricesThe matrix restricts the overall rotation of the this compound. jhuapl.edu jhuapl.edu

Thermochemical Properties

The thermochemical properties of the ethyl radical are essential for understanding its behavior in various chemical environments and for kinetic modeling of complex reaction systems.

PropertyValue
Molecular Formula C₂H₅
Molecular Weight 29.0611 g/mol
Standard Enthalpy of Formation (ΔfH°) 119 ± 2 kJ/mol
Adiabatic Ionization Potential 8.117 ± 0.008 eV

A data table summarizing key thermochemical properties of the this compound.

The standard enthalpy of formation provides a measure of the energy required to form the radical from its constituent elements in their standard states. The adiabatic ionization potential is the minimum energy required to remove an electron from the radical in its ground state, providing insight into its electronic stability. aip.org

Spectroscopic Characterization and Detection Methodologies

Electron Spin Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for studying species with unpaired electrons, such as free radicals. annualreviews.orgegyankosh.ac.in It provides detailed information about the electronic structure and the local environment of the unpaired electron. annualreviews.org The g-value and hyperfine coupling patterns in an ESR spectrum serve as a "fingerprint" for radical identification. egyankosh.ac.inamericanlaboratory.com

The interaction between the unpaired electron and magnetic nuclei (like ¹H and ¹³C) within the radical leads to the splitting of ESR spectral lines, a phenomenon known as hyperfine coupling. egyankosh.ac.in The magnitude of this splitting is the hyperfine coupling constant (HFCC or a), which provides invaluable information about the radical's structure and spin density distribution. osti.govoup.com

The ESR spectrum of the ethyl radical is a classic example, typically exhibiting a complex pattern arising from interactions with the α-protons (from the -CH₂• group) and the β-protons (from the -CH₃ group). eprsimulator.org The spectrum can be interpreted by first considering the splitting from the two equivalent α-protons, which creates a 1:2:1 triplet, and then the further splitting of each of these lines by the three equivalent β-protons, resulting in a 1:3:3:1 quartet. egyankosh.ac.in This leads to a theoretical 12-line spectrum, though resolution can vary with the environment.

Theoretical and experimental studies have determined the HFCCs for the this compound in various media. osti.govcapes.gov.br In liquid ethane (B1197151), high-resolution ESR spectroscopy has allowed for precise determination of isotropic coupling constants. mdpi.com Ab initio calculations have been performed to determine spin densities and the resulting hyperfine splitting constants, showing good agreement with experimental values for both carbon and hydrogen nuclei. osti.govcapes.gov.br These theoretical studies also highlight that factors like out-of-plane bending at the α-carbon can cause significant temperature dependence for the α-carbon splitting. osti.govcapes.gov.br

Anisotropic hyperfine interactions, which depend on the orientation of the radical in the magnetic field, can cause line broadening in the spectra of radicals trapped in polycrystalline matrices. researchgate.net However, spectra of ethyl radicals isolated in solid parahydrogen can have linewidths comparable to those in liquid ethane. researchgate.net

Table 1: Experimental Hyperfine Coupling Constants (HFCCs) for the this compound in Various Media

MediumNucleusIsotropic HFCC (mT)Anisotropic HFCC (mT)g-valueReference(s)
Ethane Hydrate (B1144303) (77 K)α-H-Aα⊥= 2.2 ± 0.1, Aα∥= 2.5 ± 0.12.0031 ± 0.0005 researchgate.net
Ethane Hydrate (77 K)β-H2.7 ± 0.1-2.0031 ± 0.0005 researchgate.net
Ethylene (B1197577) Hydrate (γ-irradiated)α-H2.2 ± 0.1-2.0044 ± 0.0005 researchgate.net
Ethylene Hydrate (γ-irradiated)β-H2.7 ± 0.1-2.0044 ± 0.0005 researchgate.net

Due to the extremely short lifetimes of many free radicals in biological or chemical systems, direct detection by ESR is often impossible. Spin trapping is a technique used to convert short-lived, reactive radicals into more persistent radical adducts that can be readily detected by ESR. researchgate.netresearchgate.net This involves using a "spin trap," a diamagnetic compound that reacts with the initial radical to form a stable nitroxide radical. researchgate.netresearchgate.net

A commonly used spin trap is C-phenyl-N-tert-butyl nitrone (PBN). researchgate.networktribe.com When PBN reacts with a transient radical like the this compound, it forms a stable PBN-ethyl adduct whose ESR spectrum can be measured and analyzed. researchgate.networktribe.com The hyperfine splitting constants of the resulting spin adduct provide information about the trapped radical. researchgate.net For instance, the spin trapping of an this compound by PBN forms a nitroxide where the molecular ion can be analyzed by mass spectrometry to confirm the structure. worktribe.com Other spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are also used; the reaction of DMPO with ethyl radicals produces a characteristic spin adduct. pnas.org This technique has been instrumental in detecting radical intermediates in various systems, from the metabolism of compounds by liver microsomes to the study of autoxidation processes. researchgate.netpnas.orgnih.gov

High-energy radiation, such as gamma-rays or X-rays, can induce the formation of free radicals in solid materials by causing bond cleavage. annualreviews.orgamericanlaboratory.com ESR spectroscopy is a powerful tool for detecting and identifying these radical species. americanlaboratory.comresearchgate.net

The this compound is a principal paramagnetic product formed during the gamma-radiolysis or X-ray irradiation of solid ethane and ethane-containing compounds at cryogenic temperatures. mdpi.comresearchgate.net Studies on gamma-irradiated ethane hydrate at 77 K clearly show the characteristic ESR spectrum of the this compound, alongside atomic hydrogen. researchgate.net The primary process in the radiolysis of matrix-isolated ethane is dehydrogenation, leading to the formation of ethyl radicals. mdpi.com Similarly, ESR studies of X-irradiated single crystals of 9-ethylguanine (B105967) at 10 K have detected multiple radical forms, demonstrating the utility of this technique in complex biological systems. acs.org The analysis of samples at low temperatures is crucial, as warming can lead to the decay or conversion of the primary radicals into other species. annualreviews.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a species. researchgate.net For the this compound, these techniques are essential for determining its structure and bonding characteristics.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. mdpi.com To study a reactive species like the this compound, it is often generated and trapped in an inert, cryogenic matrix (such as solid argon or parahydrogen), a technique known as matrix isolation. mdpi.commdpi.comnih.gov This method preserves the unstable species, allowing for spectroscopic characterization. nih.gov

The IR spectra of the this compound and its deuterated isotopologues (CH₃CD₂, CD₃CH₂, and CD₃CD₂) have been obtained by photolysis of corresponding dipropionyl peroxides in argon matrices. ibm.com These isotopic substitution studies, combined with detailed ab initio calculations, have enabled the assignment of the observed vibrational frequencies. ibm.comosti.gov One of the most intense absorptions in the IR spectrum of the this compound isolated in an argon matrix is the CCH₂ umbrella mode, observed at 541 cm⁻¹. mdpi.com The use of a parahydrogen matrix can be advantageous as it often minimizes the "cage effect" seen in noble-gas matrices, facilitating the in-situ production of radicals for spectral analysis. nih.gov

Table 2: Selected Infrared Absorption Frequencies for the this compound

Vibrational ModeFrequency (cm⁻¹)MatrixReference(s)
CCH₂ umbrella541Argon mdpi.com

Note: A complete vibrational assignment involves numerous modes throughout the infrared spectrum, as detailed in specialized studies. ibm.comosti.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. researchgate.net It relies on the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. researchgate.net

For the this compound, Raman spectroscopy, in conjunction with IR spectroscopy and theoretical calculations, aids in a more complete vibrational analysis. osti.govacs.org Theoretical studies have calculated the Raman intensities for the this compound to help assign experimental spectra and elucidate its structure. osti.gov While direct resonance Raman studies on the this compound are less common than for more complex systems, the data obtained from standard Raman spectroscopy provide crucial structural information. For example, studies on related ethyl-containing molecules like ethyl dithioacetate and ethyl bromogermane (B14162278) demonstrate the utility of Raman spectroscopy in assigning skeletal and torsional vibrations. cdnsciencepub.comcdnsciencepub.com This comparative data can support the vibrational assignments made for the this compound.

Electronic Spectroscopy

The ultraviolet (UV) absorption spectrum of the this compound is characterized by broad, structureless bands, which is indicative of rapid dissociation in the excited electronic states. nsf.govaip.org The spectrum features two primary absorption regions corresponding to Rydberg transitions.

The first absorption band is located in the 230–265 nm range, with a peak maximum at approximately 245 nm (5.03 eV). nsf.govaip.org This band is assigned to the 2pz → 3s Rydberg transition, primarily localized on the radical-center carbon atom (the α-carbon). nsf.govaip.org A second, more intense absorption band appears between 190 nm and 230 nm, peaking around 206 nm (6.05 eV). nsf.govaip.org This higher-energy band has been assigned to the 2pz → 3p excitation. nsf.govaip.org The dissociation from the 3p Rydberg state is believed to proceed without an energy barrier, leading to a ground state mthis compound and methylene, which explains the continuous and broad nature of this spectral feature. aip.org The H-atom product-formation-yield (PFY) spectrum, which measures the production of hydrogen atoms as a function of photolysis wavelength, closely matches the UV absorption spectrum, confirming that H-atom elimination is a key dissociation pathway. nsf.gov

Table 2: UV Absorption Bands of the this compound This table is interactive. You can sort and filter the data.

Wavelength Range Peak Absorption Energy Assignment
230-265 nm ~245 nm 5.03 eV X̃²A' → òA'(3s)

Mass Spectrometry Techniques

Photoionization Mass Spectrometry (PIMS), particularly when coupled with synchrotron vacuum ultraviolet (SVUV) radiation, is a powerful tool for the detection and quantification of reaction intermediates like the this compound. nih.govsjtu.edu.cn This technique has been instrumental in studying the gas-phase kinetics of this compound reactions, such as its reaction with nitrogen dioxide (NO₂), in a laser photolysis/photoionization mass spectrometer setup. nih.gov In such experiments, the this compound (m/z = 29) is generated via photolysis of a suitable precursor and its concentration is monitored over time. nsf.gov

PIMS has been employed to identify ethyl radicals in complex chemical systems, including the pyrolysis of various fuels and in the oxidative coupling of methane (B114726) (OCM). sjtu.edu.cnosti.gov For example, in OCM studies, SVUV-PIMS enabled the qualitative and quantitative detection of key radical intermediates, including ethyl radicals, revealing their critical role in driving the reaction process. sjtu.edu.cn The ability to tune the photon energy allows for isomer-specific detection, which is crucial for distinguishing species with the same mass-to-charge ratio. osti.gov

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced mass spectrometry technique that provides exceptional selectivity and detailed energetic information. In a PEPICO experiment, ions are detected in coincidence with energy-selected electrons, allowing for the unambiguous identification of species and their isomers. nih.govuwo.ca

This method has been successfully used for the first direct detection of the this compound in the challenging environment of ethane pyrolysis. nih.gov The combination of a microreactor with synchrotron radiation and PEPICO spectroscopy made it possible to observe this short-lived and low-concentration intermediate. nih.gov The results demonstrated that even at low pressures and short residence times, this compound formation is dominated by bimolecular reactions, such as the catalytic attack of ethane by hydrogen atoms. nih.gov Operando PEPICO has also been used to unravel complex reaction mechanisms, such as in propane (B168953) oxyhalogenation, by providing isomer-selective detection of propyl radicals and identifying C-C bond cleavage pathways that produce ethyl and methyl radicals. acs.org

Time-of-Flight Mass Spectrometry

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique used for the detection and characterization of gas-phase species, including highly reactive and transient intermediates like the this compound. This method separates ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube of a known length to a detector. taylorandfrancis.com Lighter ions travel faster and arrive at the detector sooner than heavier ions, allowing for mass-based separation.

In the context of this compound studies, TOF-MS is often coupled with a photoionization source, where a beam of vacuum ultraviolet (VUV) light, sometimes from a synchrotron, is used to ionize the molecules of interest. iaea.org This "soft" ionization technique is crucial as it minimizes the fragmentation of the parent molecule, enabling the direct detection of the radical cation.

A significant breakthrough in the study of the this compound was its first direct and unambiguous observation during the pyrolysis of ethane. lib4ri.chnih.gov Researchers utilized a microreactor coupled with synchrotron VUV radiation and a double-imaging photoelectron photoion coincidence spectrometer (i²PEPICO), a sophisticated form of TOF-MS. lib4ri.ch The detection of the this compound in this environment is particularly challenging due to its short lifetime and low concentration, as it rapidly undergoes a β-scission to form ethylene and a hydrogen atom. lib4ri.chresearchgate.net The experiment successfully identified the this compound, noting an ionization threshold slightly above 8 eV. lib4ri.ch

Further research has focused on developing more sensitive TOF-MS instruments for time-resolved chemical studies. One such apparatus employs a 40-kHz pulsed reflectron TOF-MS, which allows for the simultaneous detection of all ionized species with a time resolution of 25 microseconds. iaea.org This system has been successfully used to investigate the oxidation reaction of the this compound at pressures up to 25 bar, demonstrating the capability of modern TOF-MS to probe complex reaction kinetics involving transient species. iaea.org

Below is a table summarizing key findings from a TOF-MS study on this compound detection during ethane pyrolysis.

ParameterFindingSource
Technique Photoelectron Photoion Coincidence (PEPICO) Spectroscopy lib4ri.chresearchgate.net
Precursor Ethane (C₂H₆) lib4ri.ch
Detection Onset ~1300 K lib4ri.ch
Ionization Threshold Slightly above 8 eV lib4ri.ch
Significance First direct and unambiguous detection of the this compound in ethane pyrolysis. nih.gov
Key Challenge The this compound's rapid β-scission into ethylene and a hydrogen atom. lib4ri.ch

Advanced Detection Techniques for Transient Speciesaip.org

The detection of transient species like the this compound, which are characterized by their high reactivity and short lifetimes, necessitates the use of advanced and highly sensitive experimental techniques. lib4ri.ch These methods are designed to generate and detect radicals in situ under controlled conditions, providing insights into their structure and reaction kinetics.

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy: As mentioned previously, PEPICO spectroscopy is a premier technique for identifying reactive intermediates. lib4ri.ch By detecting an electron and its corresponding ion in coincidence, it provides isomer-specific detection, which is crucial in complex reactive environments where multiple species with the same mass may be present. Its application was critical in definitively identifying the this compound during ethane pyrolysis for the first time, overcoming the challenges posed by the radical's fleeting existence. lib4ri.chnih.gov The combination of a microreactor to preserve reactive species with synchrotron radiation for ionization makes this a powerful tool for studying radical chemistry. researchgate.net

VUV-Lamp Photoionization TOF-MS: For online analysis of radical reactions, a vacuum ultraviolet (VUV) lamp photoionization time-of-flight mass spectrometer (VUVPI-TOFMS) has been developed. aip.org This setup can be coupled to atmospheric simulation chambers or fast-flow tubes, allowing the study of radical reactions across a wide range of conditions. aip.org Ethyl radicals can be produced via the reaction of fluorine atoms with ethane and their concentrations measured. aip.org This technique achieves high sensitivity, with reported limits of detection (LOD) in the sub-parts-per-billion volume (ppbv) range. aip.org

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy: While mass spectrometry detects ions, Electron Paramagnetic Resonance (EPR) spectroscopy is a magnetic resonance technique that directly detects species with unpaired electrons, such as free radicals. chemrxiv.orgchinesechemsoc.org Time-resolved EPR (TREPR) is particularly suited for studying transient radicals generated by methods like pulse radiolysis or laser photolysis. iaea.org Advanced TREPR techniques can provide detailed spectroscopic and kinetic information on radicals on a microsecond timescale, allowing for the characterization of their structure and reaction pathways. iaea.org For instance, electron spin resonance has been used to obtain accurate hyperfine constants for numerous alkyl radicals, including ethyl, providing structural information and insights into their electronic configuration. chemrxiv.org

The table below summarizes these advanced techniques for detecting transient species.

TechniquePrincipleApplication to this compoundSource
PEPICO Spectroscopy Coincident detection of an electron and its corresponding ion after photoionization.Unambiguous identification of this compound in ethane pyrolysis. lib4ri.chnih.gov
VUV-Lamp Photoionization TOF-MS Online mass spectrometric analysis using VUV lamp ionization.Quantification and kinetic studies of this compound reactions. aip.org
Time-Resolved EPR (TREPR) Detection of unpaired electrons in a magnetic field, with time resolution.Structural characterization and kinetic analysis of transient alkyl radicals. chemrxiv.orgiaea.org

An in-depth examination of the this compound (C₂H₅) has been facilitated by a range of theoretical and computational methods. These approaches provide profound insights into the radical's electronic structure, geometry, and energetic properties, which are challenging to determine experimentally.

Chemical Reactions of Ethyl Radicals

Atmospheric Chemistry

In the atmosphere, the oxidation of volatile organic compounds (VOCs) often involves radical chemistry. The reaction of ethyl radicals with molecular oxygen is a crucial step in the atmospheric degradation of ethane (B1197151) and other hydrocarbons. osti.gov This reaction can lead to the formation of various products, including acetaldehyde (B116499). rsc.org The atmospheric oxidation of alcohols like ethanol (B145695) also proceeds via radical intermediates, contributing to the formation of urban air pollutants. scielo.br The atmospheric lifetime of many trace gases is controlled by their reactions with radicals like OH, which can in turn lead to the formation of alkyl radicals such as the ethyl radical. copernicus.org

Polymerization

Free radical polymerization is a major industrial process for producing a wide range of polymers. While ethylene (B1197577) is typically polymerized under high pressure and temperature, research is ongoing to develop free radical polymerization processes under milder conditions. anr.frlibretexts.org The this compound can act as an initiator or be involved in the propagation steps of polymerization. ethernet.edu.et For instance, in the radical polymerization of ethyl acrylate (B77674), the high reactivity of the growing radical chain, which has characteristics similar to the this compound, can lead to transfer reactions. researchgate.net

Organic Synthesis

In organic synthesis, radical reactions offer unique pathways for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Ethyl radicals can be used in ethylation reactions, where an ethyl group is introduced into a molecule. wikipedia.org For example, the reaction of ethyl iodoacetate with triethylborane (B153662) can generate an this compound that participates in subsequent synthetic transformations. bbhegdecollege.com The disproportionation and combination reactions of ethyl radicals are also fundamental processes that need to be considered in synthetic design. cdnsciencepub.com Steric effects play a significant role in these reactions, with the less hindered this compound being an effective acceptor in disproportionation reactions. wikipedia.org

Role of the Ethyl Radical in Complex Chemical Systems

Atmospheric Chemistry

In the troposphere, the ethyl radical is primarily formed from the atmospheric oxidation of ethane (B1197151) (C₂H₆), a volatile organic compound (VOC) emitted from both natural gas sources and anthropogenic activities. The subsequent reactions of the this compound are integral to the chemical cycles that govern air quality.

The formation of the this compound is a key step in the radical-chain oxidation of ethane. This process is typically initiated by the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere, which abstracts a hydrogen atom from ethane. harvard.eduutoronto.ca

Initiation: C₂H₆ + •OH → •C₂H₅ + H₂O

Once formed, the this compound has an extremely short lifetime, as it reacts rapidly with the abundant molecular oxygen (O₂) in the atmosphere to form an ethyl peroxy radical (C₂H₅O₂•). inflibnet.ac.in

Propagation: •C₂H₅ + O₂ → C₂H₅O₂•

This ethyl peroxy radical is a key intermediate that propagates the radical chain, participating in reactions that can lead to the formation of ozone and other secondary pollutants. ed.ac.uk The chain reactions are sustained through the recycling of radicals like •OH and the hydroperoxyl radical (HO₂•).

Due to its rapid reaction with O₂, the direct reaction of the this compound with other atmospheric oxidants is considered a minor pathway. The dominant atmospheric chemistry involves the subsequent reactions of the ethyl peroxy radical (C₂H₅O₂•). researchgate.net

C₂H₅O₂• + NO → C₂H₅O• + NO₂

In cleaner, low-NOₓ environments, such as remote marine or forest areas, self-reaction or reaction with the hydroperoxyl radical (HO₂•) becomes more significant.

C₂H₅O₂• + HO₂• → C₂H₅OOH + O₂ (Ethyl hydroperoxide formation) C₂H₅O₂• + HO₂• → CH₃CHO + H₂O + O₂ (Acetaldehyde formation)

Theoretical studies indicate that the reaction between the ethyl peroxy radical and the hydroperoxy radical proceeds through multiple channels, primarily forming ethyl hydroperoxide but also contributing to the formation of other oxidation products. researchgate.net

ReactantsProductsEnvironmental Significance
•C₂H₅ + O₂C₂H₅O₂• (Ethyl peroxy radical)Primary fate of this compound in the atmosphere, forming a key intermediate.
C₂H₅O₂• + NOC₂H₅O• (Ethoxy radical) + NO₂Dominant in high-NOₓ environments; leads to ozone formation.
C₂H₅O₂• + HO₂•C₂H₅OOH + O₂ CH₃CHO + H₂O + O₂Dominant in low-NOₓ environments; acts as a radical sink or source of other pollutants.
C₂H₅O₂• + NO₃•C₂H₅O• + NO₂ + O₂Contributes to nighttime oxidation chemistry.

The primary mechanism for ozone formation involving the this compound proceeds through its peroxy derivative. The reaction of the ethyl peroxy radical with nitric oxide produces nitrogen dioxide (NO₂). ed.ac.uk

C₂H₅O₂• + NO → C₂H₅O• + NO₂

This NO₂ is then photolyzed by sunlight, releasing an oxygen atom that combines with molecular oxygen to form ozone. inflibnet.ac.in

NO₂ + hν (sunlight) → NO + O(³P) O(³P) + O₂ + M → O₃ + M (where M is a third body like N₂ or O₂)

The ethoxy radical (C₂H₅O•) formed in this process further reacts with O₂ to produce acetaldehyde (B116499) (CH₃CHO) and a hydroperoxyl radical (HO₂•). The HO₂• can then oxidize another NO molecule, further propagating the ozone production cycle. inflibnet.ac.in

C₂H₅O• + O₂ → CH₃CHO + HO₂• HO₂• + NO → •OH + NO₂

In this catalytic cycle, the oxidation of a single ethane molecule can lead to the formation of multiple ozone molecules. While the this compound itself does not directly contribute significantly to the formation of secondary organic aerosols (SOA), the oxidation products, such as acetaldehyde, can undergo further reactions that may lead to aerosol formation under specific conditions. abcm.org.brnih.gov

Recent atmospheric research has identified discrepancies between measured and modeled concentrations of radicals like •OH and HO₂•, suggesting the existence of "unclassical" or previously unknown radical sources. ed.ac.uk These mechanisms are crucial for accurately modeling atmospheric oxidation capacity. Examples of such proposed mechanisms include the reaction of electronically excited nitrogen dioxide with water and halogen chemistry. ed.ac.uk

Combustion Chemistry

In the high-temperature environment of combustion, the this compound is a pivotal, short-lived intermediate in the breakdown and oxidation of hydrocarbons. libretexts.org Its formation and consumption are central to the chain reactions that define pyrolysis and oxidation processes.

During the pyrolysis (thermal decomposition in the absence of oxygen) and oxidation of ethane, the this compound is a primary product formed through various initiation and propagation steps. onepetro.orgroyalsocietypublishing.org A key formation pathway is the abstraction of a hydrogen atom from ethane by other radicals, such as H, •OH, or CH₃•. royalsocietypublishing.org

C₂H₆ + H• → •C₂H₅ + H₂ C₂H₆ + •OH → •C₂H₅ + H₂O

The this compound is a vital intermediate, and its direct detection in ethane pyrolysis has been achieved despite its short lifetime and low concentration, confirming its central role in these reaction mechanisms. royalsocietypublishing.org Once formed, the this compound can undergo several key reactions that propagate the combustion process. One of the most important pathways is its unimolecular decomposition to form ethylene (B1197577) (C₂H₄) and a hydrogen atom. wpmucdn.com

•C₂H₅ → C₂H₄ + H•

This reaction is a major source of ethylene, a critical building block in both industrial chemical synthesis and the formation of larger aromatic compounds and soot during combustion. sid.iracs.org

In the presence of oxygen, the reaction of the this compound with O₂ is also of fundamental importance. nih.govacs.org Unlike in the lower temperatures of the atmosphere, at combustion temperatures, this reaction can lead directly to ethylene and the hydroperoxyl radical. nih.gov

•C₂H₅ + O₂ → C₂H₄ + HO₂•

Reaction TypeExample ReactionSignificance in Combustion
Formation (H-abstraction)C₂H₆ + H• → •C₂H₅ + H₂Propagates the chain reaction by converting a stable fuel molecule into a radical.
Decomposition•C₂H₅ → C₂H₄ + H•A primary pathway for ethylene production in pyrolysis and combustion.
Oxidation•C₂H₅ + O₂ → C₂H₄ + HO₂•Competes with decomposition; important in fuel oxidation and radical pool chemistry.
Recombination•C₂H₅ + CH₃• → C₃H₈Chain termination step, forming stable products like propane (B168953).

Flame Propagation Mechanisms

The this compound is an essential participant in the chain reactions that drive flame propagation. In hydrocarbon flames, the combustion process is sustained by a pool of highly reactive radicals, including hydrogen atoms (H•), hydroxyl radicals (OH•), oxygen atoms (O•), and methyl radicals (CH₃•). The this compound is formed through the decomposition of larger hydrocarbon fuels or through the reaction of smaller radicals with fuel molecules.

Formation of Combustion Byproducts (e.g., CO)

The this compound is also implicated in the formation of combustion byproducts, notably carbon monoxide (CO). During the incomplete combustion of hydrocarbons, the this compound can undergo a series of oxidation reactions. These reactions can lead to the formation of intermediate species which then decompose to form CO.

For example, the this compound can react with an oxygen atom to form an ethoxy radical (CH₃CH₂O•), which can then undergo further reactions to produce formaldehyde (B43269) (H₂CO) and a mthis compound. The formaldehyde can then be oxidized to form CO. Alternatively, the this compound can undergo reactions that lead to the formation of other C₂ species which are precursors to CO. The specific pathways and the extent to which the this compound contributes to CO formation depend on various factors, including the fuel-air ratio, temperature, and pressure of the combustion environment.

Astrochemistry and the Interstellar Medium

In the vast and cold expanses of the interstellar medium (ISM), the this compound plays a vital role in the synthesis of complex organic molecules, which are considered potential precursors for life.

Formation and Reactions in Cold Environments

Ethyl radicals can be formed in cold interstellar environments, such as on the surfaces of icy dust grains, at temperatures as low as 10 Kelvin. nih.gov One proposed mechanism for its formation is the exposure of ethane (C₂H₆) ice to ionizing radiation, which can induce the cleavage of a C-H bond, resulting in an this compound and a hydrogen atom. mdpi.com Laboratory experiments simulating these conditions have confirmed the formation of ethyl radicals from the irradiation of ethane-containing ices. mdpi.com

Once formed, these radicals can participate in various reactions, even at extremely low temperatures. These reactions are often barrierless and are crucial for the chemical evolution of the ISM. nih.gov The this compound can react with other atoms and molecules present on the ice surface, such as hydrogen atoms, to form more complex species. mdpi.com

Contribution to Interstellar Complex Organic Molecule (COM) Synthesis

The this compound is a key building block in the synthesis of complex organic molecules (COMs) in the interstellar medium. rsc.org The formation of COMs is thought to occur through radical-radical and radical-molecule reactions on the surfaces of interstellar ice grains. nih.govuhmreactiondynamics.orgrsc.org The this compound, being a reactive species, can combine with other radicals present in the icy mantle, such as the formyl radical (HCO•) or the hydroxymthis compound (•CH₂OH), to form larger and more complex molecules. uhmreactiondynamics.orgrsc.org

For instance, the reaction of an this compound with a hydroxyl radical (•OH) could lead to the formation of ethanol (B145695) (CH₃CH₂OH), a molecule that has been detected in various astrophysical environments. nih.gov The accumulation and subsequent reaction of radicals like the this compound during the warming of interstellar ices are considered a significant pathway to the rich organic inventory observed in star-forming regions and comets. nih.gov

Radical-Molecule Complexes in Interstellar Ices

In the low-temperature environment of interstellar ices, the this compound can form weakly bound complexes with other molecules. Spectroscopic studies have provided evidence for the formation of an this compound-water complex. acs.org These radical-molecule complexes are of significant interest in astrochemistry as they can influence the reactivity and mobility of the radical on the ice surface. The formation of such complexes can stabilize the radical, potentially increasing its lifetime and the probability of it reacting with other species to form more complex molecules. The interaction between the radical and the surrounding molecules in the ice matrix can also affect the spectroscopic properties of the radical, providing a means for its detection and characterization in laboratory simulations of interstellar ices. mdpi.com

Materials Science and Polymer Chemistry

The this compound is a fundamental species in the field of polymer chemistry, particularly in the synthesis of polyethylene (B3416737), one of the most widely used plastics. Its reactivity is harnessed in radical polymerization processes to create long polymer chains.

In the free-radical polymerization of ethylene (C₂H₄), an initiator molecule is used to generate a radical, which then reacts with an ethylene monomer. This initial reaction forms an this compound, which then propagates the polymerization by adding to another ethylene monomer, extending the polymer chain and regenerating a radical at the new chain end. This process continues, with the this compound acting as the initial link in a growing polyethylene chain.

The this compound's involvement extends to the modification of polymers. For instance, radical reactions can be used to introduce specific functionalities to polymer surfaces or to crosslink polymer chains, which alters the material's physical properties. In the context of materials science, understanding the behavior of radicals like the this compound is crucial for designing and synthesizing new materials with tailored properties for various applications.

Role in Radical Polymerization Processes

Radical polymerization is a chain reaction method used to synthesize a wide variety of polymers. wikipedia.org This process involves three key stages: initiation, propagation, and termination, in which radical species are fundamental. wikipedia.orgwikipedia.org The this compound can be involved in these processes, particularly in the polymerization of ethene to form polyethylene.

Initiation: This is the first step where a reactive radical is generated, often from an initiator molecule that decomposes under heat or light. wikipedia.orglibretexts.org This initiator radical then adds to a monomer unit, creating a new, larger radical. For example, a radical initiator (I•) can react with an ethene monomer to begin the polymer chain. wikipedia.orgyoutube.com

Propagation: This is the "chain" part of the reaction where the newly formed radical adds to successive monomer molecules, rapidly increasing the length of the polymer chain. libretexts.org In the case of ethene polymerization, an this compound at the end of a growing chain would react with another ethene molecule. This reaction converts the pi bond of the ethene into a sigma bond, extending the polymer chain by two carbons and regenerating a radical at the new chain end. youtube.com This process repeats, adding many monomer units. libretexts.org

Termination: The polymerization process concludes when the reactive radical chain ends are deactivated. wikipedia.org This can happen through several mechanisms, including the combination of two radical chain ends. For instance, two growing polymer chains, each with a terminal this compound, could combine to form a single, non-radical polymer molecule. wikipedia.orglibretexts.org Another termination pathway is disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer molecules, one with a saturated end and one with an unsaturated end. youtube.com

Stage Description Example Reaction (Involving an this compound End)
Initiation Formation of an active radical that adds to the first monomer.I• + CH₂=CH₂ → I-CH₂-CH₂•
Propagation Successive addition of monomers to the growing radical chain....-CH₂-CH₂• + CH₂=CH₂ → ...-CH₂-CH₂-CH₂-CH₂•
Termination Destruction of radical centers, ending chain growth.2 (...-CH₂-CH₂•) → ...-CH₂-CH₂-CH₂-CH₂-... (Combination)

This table provides a simplified, interactive overview of the stages of radical polymerization where an this compound or a growing chain ending in an ethyl group radical is involved.

Understanding Polymer Degradation Pathways

Ethyl radicals are also central to the degradation of polymers, particularly those with all-carbon backbones like polyethylene. Polymer degradation can be initiated by heat (thermal degradation) or by a combination of UV light and oxygen (photo-oxidative degradation). rsc.orgwikipedia.org

In these processes, energy input can cause the homolytic cleavage of bonds within the polymer backbone, a process known as chain scission. wikipedia.orgmdpi.com This scission creates macroradicals. For a polymer like polyethylene, this can generate radicals at various points along the chain, including those structurally identical to an this compound if the scission occurs near a chain end.

Once formed, these alkyl radicals, including ethyl radicals, can participate in a cascade of further reactions:

Hydrogen Abstraction: A radical on one chain can abstract a hydrogen atom from a neighboring polymer chain. This terminates the first radical but creates a new one on the other chain, propagating the degradation process. mdpi.com

Reaction with Oxygen: In the presence of oxygen, alkyl radicals rapidly form peroxy radicals (R• + O₂ → ROO•). These peroxy radicals can then abstract hydrogen from another polymer chain to form hydroperoxides (ROOH) and a new alkyl radical. rsc.org Hydroperoxides are unstable and can decompose to create more radicals, accelerating the degradation. rsc.orgmdpi.com

Chain Scission (β-scission): A radical on a polymer backbone can induce the cleavage of the carbon-carbon bond in the beta position to the radical center. This process, known as β-scission, breaks the polymer chain, reduces its molecular weight, and leads to the deterioration of the material's properties. mdpi.com

The formation and subsequent reactions of ethyl and other alkyl radicals are thus key steps in the molecular pathways that lead to the embrittlement, discoloration, and eventual failure of polymer materials. rsc.org

Biological Systems (Focus on Radical Mechanisms)

While highly reactive free radicals can be damaging to biological systems, many enzymes have evolved to harness this reactivity to perform challenging chemical transformations. libretexts.organaerobesystems.com A major family of enzymes that utilize radical chemistry is the radical S-adenosyl-L-methionine (SAM) superfamily. wikipedia.org

Enzymatic Radical Reactions and Bio-radical Initiation (e.g., Radical SAM Enzymes)

Radical SAM enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). wikipedia.orgnih.gov This radical typically initiates catalysis by abstracting a hydrogen atom from a substrate, creating a substrate radical. acs.orgnih.gov

To study these mechanisms, scientists have used analogs of SAM. One such analog is S-adenosyl-l-ethionine (SAE), where the methyl group of SAM is replaced with an ethyl group. Research on the radical SAM enzyme HydG has shown that it can cleave SAE to generate an This compound within its active site. nih.gov This this compound is formed through the photolysis of an ethyl-[4Fe-4S] organometallic intermediate. nih.gov

Studies have demonstrated that this enzymatically generated this compound is significantly less reactive than the mthis compound formed from SAM photolysis, showing greater stability when trapped in the enzyme's active site at low temperatures. nih.gov The ability to generate an this compound in this controlled enzymatic environment provides a valuable tool for probing the structure and reactivity of radical SAM enzyme active sites. nih.gov

Compound Generated Radical Enzyme Family Significance
S-adenosyl-L-methionine (SAM)5'-deoxyadenosyl radicalRadical SAM EnzymesPrimary radical initiator in this enzyme superfamily. acs.org
S-adenosyl-L-ethionine (SAE)This compoundRadical SAM EnzymesAnalog used to probe enzyme mechanisms. nih.gov

This interactive table compares the standard substrate SAM with its ethyl-containing analog, SAE, in the context of Radical SAM enzymes.

Radical Intermediates in Metabolic Pathways

Radical intermediates are key components in various metabolic pathways. libretexts.orgwikipedia.org While the direct, sustained presence of the this compound in primary metabolism is not common due to its high reactivity, radicals derived from ethyl-containing xenobiotics have been identified.

For example, the metabolism of phenelzine (B1198762) (2-phenylethylhydrazine) by rat liver microsomes has been shown to proceed through a radical pathway. washington.edu Using spin-trapping techniques, researchers have definitively identified the formation of the 2-phenylthis compound during the oxidative metabolism of this compound. washington.edu This demonstrates that ethyl-containing functional groups on molecules can be converted into their corresponding radicals by metabolic enzymes like cytochrome P-450. washington.edu The formation of such radical intermediates can lead to the inactivation of the enzyme itself through the alkylation of its prosthetic heme group. washington.edu

Radical Chain Reactions in Biological Contexts

Radical chain reactions are a series of self-propagating reactions that are central to certain biological processes and pathologies. libretexts.organaerobesystems.com These reactions consist of initiation, propagation, and termination steps. libretexts.org

Initiation: An initial radical is formed, for example, by the interaction of ionizing radiation with water to produce a hydroxyl radical (•OH), or through enzymatic action as seen with radical SAM enzymes. libretexts.orglibretexts.org

Propagation: The initial radical reacts with a stable molecule to create a new radical. libretexts.org This new radical can then react further, continuing the chain. A classic example is lipid peroxidation, where a radical can abstract a hydrogen from a polyunsaturated fatty acid, creating a lipid radical that then reacts with oxygen.

Termination: The chain reaction stops when two radicals react with each other to form a stable, non-radical product. libretexts.org

While the this compound itself is not a primary initiator in most biological contexts, it can be formed during the propagation phase of radical chain reactions. For instance, if an initiating radical attacks an ethyl-containing biological molecule or xenobiotic, it could lead to the formation of an this compound. This this compound could then propagate the chain by reacting with other critical biomolecules, such as lipids, proteins, or DNA, potentially contributing to cellular damage. anaerobesystems.com The reaction of an this compound with a chlorine molecule to form chloroethane (B1197429) and a chlorine radical is a non-biological example of a propagation step that illustrates this principle. libretexts.org

Advanced Methodologies and Future Research Directions

Development of Novel Experimental Techniques for Radical Generation and Detection

The transient and highly reactive nature of the ethyl radical necessitates specialized techniques for its generation and detection. Historically, methods like the photolysis of diethyl zinc and diethyl mercury were used to produce ethyl radicals for study. aip.org More contemporary approaches offer greater control and sensitivity.

Radical Generation:

Visible-light Photoredox Catalysis: This powerful technique has emerged as a green and efficient method for generating alkyl radicals, including the this compound. beilstein-journals.orgacs.org It utilizes photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radicals from stable precursors. acs.orgresearchgate.net For instance, xanthates formed in situ from alcohols can react with electron-deficient alkenes under these conditions to produce alkyl radicals. beilstein-journals.org

Chemical Initiation: Triethylborane (B153662) (Et₃B) in the presence of molecular oxygen is a highly effective chemical initiator that produces ethyl radicals even at low temperatures, such as -78 °C. mdpi.comlibretexts.org The driving force is the formation of a strong boron-oxygen bond. libretexts.org

Pyrolysis in Microreactors: The pyrolysis of ethane (B1197151) in specially designed microreactors allows for the study of this compound formation at high temperatures, mimicking industrial processes like steam cracking. nih.govlib4ri.ch

Radical Detection:

Photoelectron Photoion Coincidence (PEPICO) Spectroscopy: This advanced mass spectrometry technique, often coupled with synchrotron radiation, has enabled the first direct detection of the this compound in the highly reactive environment of ethane pyrolysis. nih.govlib4ri.chresearchgate.net PEPICO allows for the unambiguous identification of short-lived intermediates based on their unique spectroscopic signatures. lib4ri.ch

Spin Trapping: This method involves the rapid reaction of a short-lived radical with a "spin trap" molecule (e.g., nitrone or nitroso compounds) to form a more stable and persistent radical adduct. york.ac.ukrjptonline.orgresearchgate.net These adducts can then be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy or mass spectrometry. york.ac.ukrjptonline.org A novel approach uses an allyl-TEMPO system, where the reaction with a radical releases a stable nitroxide radical and a non-radical product that can be analyzed offline. york.ac.uk

Laser-Induced Fluorescence (LIF) and Resonance Enhanced Multiphoton Ionization (REMPI): These sensitive spectroscopic techniques are used to probe the quantum state distributions of radical products, providing detailed insights into reaction dynamics. researchgate.net

A summary of modern radical generation and detection techniques is presented below.

Interactive Data Table: Modern Techniques for this compound Generation and Detection
Technique Type Principle Key Advantages Reference(s)
Visible-light Photoredox Catalysis Generation Uses a photocatalyst to initiate single-electron transfer upon light absorption, creating radicals from precursors. Mild reaction conditions, high efficiency, green chemistry approach. beilstein-journals.orgacs.orgresearchgate.net
Chemical Initiation (e.g., Et₃B/O₂) Generation A chemical reaction (e.g., oxidation of triethylborane) produces initiating radicals. Effective at very low temperatures, high radical flux. mdpi.comlibretexts.org
Pyrolysis in Microreactors Generation Thermal decomposition of a precursor (e.g., ethane) in a controlled high-temperature environment. Simulates industrial conditions, allows study of high-temperature chemistry. nih.govlib4ri.ch
PEPICO Spectroscopy Detection A form of mass spectrometry that uses photoionization and coincidence detection to identify species. High sensitivity and specificity for direct detection of transient species. nih.govlib4ri.chresearchgate.net
Spin Trapping Detection A short-lived radical reacts with a trap molecule to form a more stable, detectable radical adduct. Allows for detection of radicals in complex systems, can be used with various analytical methods (EPR, MS). york.ac.ukrjptonline.orgresearchgate.net

Advances in Ultrafast Spectroscopy for Studying Reaction Dynamics

Ultrafast laser techniques, operating on femtosecond (10⁻¹⁵ s) timescales, provide a "molecular movie" of chemical reactions, allowing researchers to observe the motion of atoms during bond breaking and formation.

Recent studies have employed ultrafast ion imaging to investigate the photodissociation dynamics of molecules like 2-ethylpyrrole. acs.org Upon photoexcitation, the N-H bond breaks in approximately 70 femtoseconds, highlighting the incredible speed of this radical-forming reaction. acs.org Velocity map imaging (VMI) is another powerful tool used to study the photodissociation of the this compound itself. researchgate.net By exciting ethyl radicals to high-energy Rydberg states, researchers can observe their decomposition and map the velocity and angular distributions of the resulting fragments, providing deep insights into the competing reaction pathways and the role of non-adiabatic effects. researchgate.net

Future advancements in ultrafast X-ray scattering, enabled by X-ray free-electron lasers, promise to provide even more direct and complete information on the time-dependent molecular structures of reacting species. arxiv.org

Computational Advancements in Simulating Open-Shell Systems

The presence of an unpaired electron makes radicals "open-shell" systems, which are notoriously challenging to simulate accurately using quantum chemistry methods. acs.orgresearchgate.net

Density Functional Theory (DFT): DFT methods, particularly those including a portion of Hartree-Fock exchange (hybrid functionals like B3LYP and PBE0), have become workhorses for studying the structure, properties, and reactions of radicals. worldscientific.commdpi.com These methods offer a good balance of computational cost and accuracy for many applications. worldscientific.com

Coupled-Cluster (CC) Theory: For higher accuracy, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used as a benchmark, though they are computationally expensive. mdpi.com

Equation-of-Motion (EOM) and Similarity-Transformed EOM (STEOM-CC) Methods: These are robust techniques for calculating the properties of excited states and open-shell systems. researchgate.netacs.org Recent developments have extended these methods to more complex scenarios, including the calculation of core-excited states, which are relevant to X-ray absorption spectroscopy. acs.org

Quantum Computing: While still in its nascent stages, quantum computing holds the potential to revolutionize the simulation of highly entangled open-shell systems, overcoming the limitations of classical computers. acs.org

These computational tools are essential for interpreting experimental results and predicting the behavior of radicals in environments where experiments are difficult or impossible to perform. aanda.orgaanda.org

Exploration of this compound Reactions in Confined or Interfacial Environments

The behavior of chemical reactions can change dramatically when they occur in confined spaces or at the interface between two phases (e.g., gas-solid or gas-liquid).

Reactions on Interstellar Ices: The this compound is a key intermediate in the chemistry of interstellar ices, which are composed of molecules like water, methane (B114726), and ethane. mdpi.com The irradiation of these ices by cosmic rays leads to the formation of ethyl radicals, which can then react to form more complex organic molecules (COMs), the building blocks of life. mdpi.compnas.org Quantum chemical calculations are used to model these reactions on the surface of ice grains, showing that H and OH radicals are crucial for converting simple molecules like acetylene (B1199291) and ethylene (B1197577) into ethyl and other radicals. aanda.orgaanda.orgastrobiology.com

Reactions in Reactive Electrochemical Membranes (REMs): In REMs used for water purification, reactions occur in confined microchannels. nih.gov Studies have shown that spatial confinement can alter reaction kinetics and even shift the dominant reaction pathway, for example, from hydroxyl radical oxidation to direct electron transfer, by compressing the diffusion layer of reactants. nih.gov

Surface-Confined Reactions: In catalytic processes like oxychlorination, reactions can be confined to the surface of a catalyst. This confinement can lead to superior selectivity compared to gas-phase radical reactions, which might lead to undesirable decomposition and combustion. researchgate.net

Multiscale Modeling Approaches Integrating Theoretical and Experimental Data

Bridging the gap between the molecular level (femtoseconds, nanometers) and the macroscopic world (seconds, meters) is a major challenge in chemistry. Multiscale modeling aims to connect these different scales. ucl.ac.uk

For the this compound, this involves combining high-level quantum chemical calculations of reaction rates with larger-scale simulations. For example, master equation modeling can be used to predict the temperature and pressure dependence of the reaction between ethyl radicals and molecular oxygen, a critical reaction in combustion. acs.orgacs.org These theoretical predictions can then be compared with and used to interpret experimental data from techniques like photoionization mass spectrometry. acs.org Similarly, computational fluid dynamics (CFD) simulations can be coupled with detailed chemical kinetic models to understand the formation of ethyl radicals in industrial reactors. lib4ri.chresearchgate.net This integrated approach, which combines theoretical and experimental data, is crucial for developing accurate predictive models for complex systems like combustion engines and chemical manufacturing processes. nih.govucl.ac.uk

Designing and Controlling Selective Radical Reactions for Synthetic Applications

Harnessing the high reactivity of radicals for selective bond formation is a central goal of modern organic synthesis. cmu.edu

Reagent Control: A key strategy is "reagent control," where a reagent, often a transition metal complex, guides the radical's reactivity. cmu.edu This approach allows for control over both the generation of the radical and its subsequent transformations, influencing the selectivity of the reaction in a way that is not possible with "free" radicals. cmu.edu

Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis provides a powerful platform for controlling radical reactions. beilstein-journals.orgacs.org By carefully choosing the photocatalyst, solvent, and additives, chemists can fine-tune the reaction conditions to favor the formation of a desired product. For example, photoredox methods have been developed for the deoxygenative borylation of alcohols via radical intermediates. beilstein-journals.org

Triethylborane-Mediated Reactions: The use of triethylborane (Et₃B) as a radical initiator has been widely applied in synthetic chemistry, particularly for halogen atom transfer reactions that form new carbon-carbon bonds. mdpi.com This method is advantageous because Et₃B is stable in water, allowing for radical reactions to be performed in environmentally friendly aqueous media. mdpi.com

Future research will focus on developing new catalytic systems and reagents that offer even greater control over radical reactivity, enabling the synthesis of increasingly complex molecules with high precision and efficiency.

Interdisciplinary Studies at the Interface of Chemistry, Physics, and Astrophysics

The study of the this compound extends beyond traditional chemistry, finding importance in physics and astrophysics.

Astrophysics and Astrochemistry: The this compound is a significant species in the interstellar medium (ISM). aanda.orgmdpi.com While its direct detection in the ISM has been challenging, the presence of related molecules like ethyl formate (B1220265) and n-propyl cyanide in star-forming regions like Sagittarius B2(N) strongly implies an active chemistry involving the this compound on the surface of interstellar dust grains. pnas.orgarxiv.org Models suggest that the reaction of atomic oxygen with the this compound is a key gas-phase route to acetaldehyde (B116499) in dense interstellar clouds. pnas.org The study of these radicals helps astronomers and chemists understand how complex organic molecules, which could be precursors to life, are formed in space. mdpi.comastrobiology.comarxiv.org

Physics: The fundamental properties of the this compound, such as its structure and electronic states, are of interest to physicists. researchgate.netaip.org High-level theoretical calculations and sophisticated spectroscopic experiments are used to probe these properties. For example, studies on the photodissociation dynamics of the this compound contribute to the fundamental understanding of non-adiabatic processes and conical intersections, concepts central to physical chemistry. researchgate.net

The interdisciplinary nature of this research, combining laboratory experiments, astronomical observations, and theoretical modeling, is essential for building a complete picture of the role of the this compound in the universe.

Q & A

Q. What experimental methods are used to generate ethyl radicals for kinetic studies, and how do pressure/temperature conditions influence their stability?

Ethyl radicals are typically generated via mercury-photosensitized decomposition of ethane (C₂H₆) under controlled pressure (4–650 mm Hg) and temperature (400–500°C) . The choice of pressure affects reaction order: at low pressures (4 mm Hg), the decomposition follows 1.6th-order kinetics due to collisional stabilization, shifting to 1.4th-order at higher pressures (650 mm Hg) as unimolecular dissociation dominates . Researchers must calibrate photolysis intensity and use mass spectrometry to monitor radical concentrations, ensuring minimal side reactions (e.g., recombination to form n-butane) .

Q. How is the structure of the ethyl radical determined experimentally, and what are its key conformational features?

The this compound’s structure is resolved using electron paramagnetic resonance (EPR) spectroscopy and ab initio calculations. Experimental data confirm a staggered conformation with a distorted CH₃ group, where the unpaired electron resides in a sp²-hybridized orbital on the central carbon. This distortion arises from hyperconjugation between the radical center and adjacent C–H bonds . Gas-phase electron diffraction and isotopic labeling (e.g., C₂H₅• vs. C₂D₅•) further validate bond angles and lengths .

Q. What are the primary decomposition pathways of ethyl radicals, and how do kinetic parameters vary with experimental conditions?

Ethyl radicals decompose via C–H bond cleavage to form ethylene (C₂H₄) and hydrogen atoms (H•). The high-pressure limit rate constant (k) is pressure-independent and follows Arrhenius behavior: k=1014.1exp(98.1 kcal/molRT) s1k_\infty = 10^{14.1} \exp\left(-\frac{98.1\ \text{kcal/mol}}{RT}\right)\ \text{s}^{-1}

At low pressures, collisional deactivation competes with dissociation, requiring corrections using the Kassel equation (s = 8 vibrational modes) . Monte Carlo trajectory studies reveal that <10% of radicals undergo H-atom migration prior to dissociation .

Q. How is the bond dissociation energy (BDE) of C₂H₅–H calculated, and what thermochemical values are derived?

The BDE is determined via appearance energy (AE) measurements in mass spectrometry and extrapolation of rate constants to zero pressure. For C₂H₅–H: BDE=98.1±1 kcal/mol\text{BDE} = 98.1 \pm 1\ \text{kcal/mol}

Thermochemical values include:

  • Heat of formation (ΔHf⁰): 26.2 kcal/mol at 25°C
  • Entropy (S⁰): 56.2 cal/(mol·K) from RRKM theory

Advanced Research Questions

Q. How do contradictions in the this compound’s structure (bridged vs. classical) arise, and how are they resolved?

Neutralized ion-beam scattering experiments reveal two isomers of C₂H₅<sup>+</sup>: a dominant bridged structure (7:1 ratio) and a minor classical structure. Upon electron capture, the bridged ion forms a ground-state radical, while the classical ion produces a dissociative state 4.2 eV above the ground state. This duality explains discrepancies in earlier EPR and photoelectron spectra .

Q. What methodologies address the pressure dependence of this compound reactions with O₂, and how are product distributions modeled?

The reaction C₂H₅• + O₂ → C₂H₅O₂• is analyzed using quantum Rice-Ramsperger-Kassel (QRRK) theory. Key steps include:

Adduct stabilization : Collisional energy transfer in He/N₂ bath gases.

Master equation modeling : Predicts branching ratios for pathways like HO₂• + C₂H₄ vs. CH₃CHO + OH•.
At 300–900 K and 0.001–10 atm, the model matches experimental ethylene yields (e.g., 70% at 300 K, 1 atm) .

Q. Why does this compound decomposition exhibit non-RRKM dynamics, and how does this impact kinetic models?

Trajectory simulations show strong coupling between the dissociating H-atom and C₂H₄ moiety, broadening product energy distributions. At 100 kcal/mol excitation, intramolecular vibrational redistribution (IVR) is incomplete, violating RRKM assumptions. This necessitates vibrational specificity in rate calculations, particularly for isotopic variants (e.g., C₂H₄D• → D + C₂H₄) .

Q. How are computational methods (e.g., DFT) applied to study this compound reaction mechanisms in polymerization?

Density functional theory (PBE0 functional) optimizes transition states for radical propagation. For example, in copolymerization with methyl methacrylate:

  • Self-propagation : kp = 2.1 × 10³ L/(mol·s) (C₂H₅• adding to monomer).
  • Cross-propagation : Evans-Polanyi relationships predict reactivity ratios (r1 = 1.3, r2 = 0.8), favoring random copolymer structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.